molecular formula C17H12ClFN2O2 B416010 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 301227-25-8

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B416010
CAS No.: 301227-25-8
M. Wt: 330.7g/mol
InChI Key: OWRVEBKYFQHVPQ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure with a chlorophenyl and fluorophenyl group attached to an oxazole ring, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 2-chlorobenzoyl chloride and 2-fluoroaniline in the presence of a base like triethylamine can yield the desired oxazole intermediate.

    Carboxamide Formation: The intermediate oxazole is then reacted with methyl isocyanate under controlled conditions to form the carboxamide group. This step often requires a catalyst such as a transition metal complex to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino-oxazole derivatives.

    Substitution: Substituted phenyl-oxazole derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: Its unique structural properties make it useful in the synthesis of novel materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In pharmacological studies, it has been shown to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: shares similarities with other oxazole derivatives such as:

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in this compound provides it with unique electronic properties that can enhance its binding affinity and specificity towards biological targets. This dual substitution pattern distinguishes it from other oxazole derivatives, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-10-15(17(22)20-14-9-5-4-8-13(14)19)16(21-23-10)11-6-2-3-7-12(11)18/h2-9H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRVEBKYFQHVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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